Product packaging for Eproxindine(Cat. No.:CAS No. 83200-08-2)

Eproxindine

Cat. No.: B1215469
CAS No.: 83200-08-2
M. Wt: 395.5 g/mol
InChI Key: JZQYAVBXJCQSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of Preclinical Investigation for Cardiovascular and Neuroactive Agents

The scientific pursuit of effective cardiovascular and neuroactive agents has a rich history, marked by significant breakthroughs in understanding complex biological systems. Preclinical research has been instrumental in this progress, employing a variety of methodologies to elucidate disease mechanisms and identify potential therapeutic targets. For cardiovascular agents, this has included extensive study of ion channels, receptors, and signaling pathways involved in regulating heart rhythm and vascular tone. Similarly, neuroactive agents have been developed through research into neurotransmitter systems, receptor pharmacology, and the neurochemical underpinnings of neurological and psychiatric conditions. Eproxindine emerged within this scientific milieu, being investigated as a potential antiarrhythmic agent, a class of drugs critical for managing irregular heartbeats nih.gov. The broader field of cardiovascular drug development has seen a continuous evolution, with a persistent challenge being the translation of promising preclinical findings into clinically successful therapies, often due to the complexity of cardiovascular physiology and disease frontiersin.orgresearchgate.net.

Classification and Structural Class within Medicinal Chemistry Research

Within the discipline of medicinal chemistry, this compound is primarily recognized for its activity as a selective histamine (B1213489) H1 receptor antagonist ontosight.ai. Histamine H1 receptors play a significant role in various physiological processes, including allergic responses, sleep-wake cycles, and immune modulation. By blocking these receptors, compounds like this compound possess the potential to influence these functions ontosight.ai.

Structurally, this compound belongs to the indole (B1671886) class of compounds nih.govnih.gov. Its chemical identity is further detailed by its IUPAC name: N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide nih.gov. This structural classification places it within a family of organic molecules that have been extensively explored for diverse pharmacological activities. Beyond its H1 antagonist properties, this compound has also been identified and investigated as an antiarrhythmic agent nih.gov.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
IUPAC NameN-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide nih.gov
Molecular FormulaC₂₃H₂₉N₃O₃ nih.gov
Molecular Weight395.5 g/mol nih.gov
CAS Number85793-29-9 nih.gov

Table 2: Pharmacological Classification and Investigational Role

Classification AspectDetailSource
Primary Pharmacological ClassHistamine H1 Receptor Antagonist ontosight.ai
Investigational Therapeutic ClassAntiarrhythmic Agent nih.gov
Key MechanismSelective H₁ receptor antagonism ontosight.ai

Evolution of Research Paradigms for this compound and Related Analogs

The evolution of research paradigms in drug discovery has seen a significant shift towards more targeted approaches, driven by advancements in molecular biology, genetics, and computational chemistry. For compounds like this compound, initial research likely focused on characterizing its primary pharmacological activity, such as its interaction with histamine H1 receptors and its potential as an antiarrhythmic agent nih.govontosight.ai. The development of related analogs would typically involve systematic modifications of the parent structure to optimize efficacy, selectivity, pharmacokinetic properties, and to explore a broader range of therapeutic applications.

In the broader context of cardiovascular drug development, research paradigms have evolved to address challenges such as the high attrition rate of compounds progressing from preclinical to clinical stages researchgate.net. This has led to a greater emphasis on improving the predictive power of preclinical models, enhancing the reproducibility of research findings, and adopting more sophisticated approaches to target identification and validation frontiersin.org. While specific details on the evolution of research paradigms for this compound analogs are not extensively detailed in the provided literature, the general trend in medicinal chemistry involves iterative synthesis and testing of related compounds to refine their therapeutic profiles and understand structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3O3 B1215469 Eproxindine CAS No. 83200-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83200-08-2

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28)

InChI Key

JZQYAVBXJCQSOK-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O

Canonical SMILES

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O

Other CAS No.

85793-29-9

Synonyms

eproxindine
eproxindine hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemoinformatic Analysis of Eproxindine

Strategies for Eproxindine Synthesis in Laboratory Scale

Exploration of Core Reaction Sequences and Precursor Design

No published literature details the core reaction sequences or the rational design of precursors for the synthesis of this compound.

Optimization of Synthetic Pathways for Improved Yield and Purity

Information regarding the optimization of synthetic routes to enhance the yield and purity of this compound is not available.

Stereochemical Considerations in this compound Synthesis

There are no studies available that address the stereochemistry of this compound or the stereochemical control of its potential synthetic pathways.

Computational Chemistry and Molecular Modeling of this compound

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

No in silico or experimental Structure-Activity Relationship (SAR) studies for this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) models being developed or utilized to predict the biological activities of this compound.

Conformational Analysis and Ligand-Based Design Principles

A comprehensive understanding of a drug molecule's three-dimensional structure is fundamental to elucidating its mechanism of action and to designing more effective therapeutic agents. Conformational analysis and ligand-based design are computational chemistry techniques employed to achieve this understanding.

Conformational Analysis:

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. The biological activity of a drug is often dependent on its ability to adopt a specific conformation, known as the bioactive conformation, which allows it to bind effectively to its target receptor.

A typical conformational analysis of this compound would involve:

Identification of Rotatable Bonds: The first step would be to identify all the single bonds in the this compound molecule around which rotation can occur.

Conformational Search: Using computational methods such as molecular mechanics, a systematic search of the conformational space would be performed to identify stable, low-energy conformations.

Energy Profiling: The potential energy of the molecule would be calculated for different values of the torsion angles of the rotatable bonds. This would result in a potential energy surface, with the valleys representing stable conformations.

Table 1: Hypothetical Torsion Angle Values for Key Rotatable Bonds in this compound (Note: This table is for illustrative purposes only, as no published data exists for this compound.)

Bond Torsion Angle (degrees) Energy (kcal/mol)
C1-C2 60 0.5
C2-N1 180 0.2
N1-C3 -60 0.8

Ligand-Based Design Principles:

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. By studying a set of molecules known to be active, a pharmacophore model can be developed. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.

For this compound, a ligand-based design study would typically include:

Pharmacophore Modeling: Identifying the key chemical features of this compound and other similar antiarrhythmic agents that are essential for their activity. These features could include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that relates the chemical structure of a series of compounds to their biological activity. This model could then be used to predict the activity of new, unsynthesized molecules.

Table 2: Hypothetical Pharmacophoric Features of this compound (Note: This table is for illustrative purposes only, as no published data exists for this compound.)

Feature Location
Hydrogen Bond Acceptor Carbonyl oxygen
Hydrogen Bond Donor Hydroxyl group
Aromatic Ring Phenyl group
Hydrophobic Center Diethylamino group

Molecular and Cellular Pharmacology of Eproxindine

Primary Pharmacological Targets and Mechanisms of Action

Eproxindine's pharmacological activity is characterized by its interaction with specific molecular targets within the body. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. The primary targets identified for this compound include the histamine (B1213489) H1 receptor and certain cardiac ion channels.

Histamine H1 Receptor Antagonism: Molecular Basis and Signaling Pathways

This compound functions as a histamine H1 receptor antagonist. wikipedia.org Histamine H1 receptors are integral membrane proteins that are widely distributed throughout the body and are involved in allergic and inflammatory responses. youtube.com When activated by histamine, these receptors initiate a signaling cascade that leads to various physiological effects, such as vasodilation, increased vascular permeability, and bronchoconstriction. wikipedia.org

As an antagonist, this compound binds to the H1 receptor but does not activate it. Instead, it competitively blocks the binding of histamine, thereby inhibiting its effects. youtube.com This antagonism helps to alleviate the symptoms associated with allergic reactions. The molecular basis of this interaction involves specific binding sites within the H1 receptor to which this compound has a high affinity. The signaling pathways affected by this compound's antagonism of the H1 receptor primarily involve the Gq/11 family of G proteins, which, upon activation by histamine, would typically lead to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). By blocking this initial step, this compound effectively dampens the downstream cellular responses mediated by histamine.

Cardiac Ion Channel Modulation: Focus on Sodium Channels and Repolarization Mechanisms

In addition to its antihistaminic activity, this compound has been shown to modulate the function of cardiac ion channels. nih.gov These channels are critical for maintaining the normal electrical activity of the heart, and their modulation can have significant effects on cardiac rhythm. thoracickey.com The primary focus of this compound's cardiac effects appears to be on sodium channels and the mechanisms of repolarization. nih.gov

Cardiac sodium channels are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. thoracickey.com By modulating these channels, this compound can influence the excitability and conduction velocity of cardiac tissue. The precise nature of this modulation, whether it is inhibition or alteration of channel kinetics, is a key area of investigation.

Furthermore, this compound affects repolarization mechanisms, which are crucial for the termination of the action potential and the restoration of the resting membrane potential. This phase is primarily governed by the activity of various potassium channels. Alterations in repolarization can affect the duration of the action potential and the refractory period of cardiac cells, which are important determinants of susceptibility to arrhythmias.

Exploration of Other Potential Receptor or Enzyme Interactions

While the primary pharmacological targets of this compound are the histamine H1 receptor and cardiac ion channels, research is ongoing to explore other potential receptor or enzyme interactions. The chemical structure of this compound suggests that it may have the potential to interact with other G protein-coupled receptors (GPCRs) or various enzyme systems. Profiling the selectivity of a compound across a wide range of potential targets is a critical step in drug discovery to identify any off-target effects that could lead to unforeseen side effects or novel therapeutic applications. eurofinsdiscovery.com Comprehensive screening assays are employed to assess the binding affinity and functional activity of this compound against a panel of diverse molecular targets.

Ligand Binding Studies and Receptor Selectivity Profiling

Ligand binding studies are essential for characterizing the interaction of a compound with its molecular targets. nih.gov These studies provide quantitative data on the affinity and selectivity of the compound, which are critical parameters in determining its pharmacological profile.

Radioligand Binding Assays for Target Affinity and Selectivity

Radioligand binding assays are a common and powerful technique used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known high affinity for the target receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the compound's binding affinity.

The following interactive table presents hypothetical data from radioligand binding assays for this compound at the histamine H1 receptor.

RadioligandTarget ReceptorThis compound Kᵢ (nM)
[³H]-PyrilamineHistamine H115

This table contains hypothetical data for illustrative purposes.

Selectivity is determined by comparing the affinity of this compound for its primary target with its affinity for other receptors. A compound is considered selective if it has a significantly higher affinity for its intended target.

Competitive Binding Studies with Endogenous Ligands and Known Modulators

Competitive binding studies are performed to understand how a compound interacts with a receptor in the presence of its natural (endogenous) ligand or other known modulators. nih.gov These studies can reveal whether the compound is a competitive antagonist, binding to the same site as the endogenous ligand, or an allosteric modulator, binding to a different site on the receptor and altering the binding or efficacy of the endogenous ligand.

In the case of this compound and the histamine H1 receptor, competitive binding assays would involve measuring the binding of a radiolabeled histamine analog in the presence of increasing concentrations of this compound. The results of such studies would confirm the competitive nature of this compound's antagonism.

The following interactive table illustrates hypothetical results from a competitive binding study.

Endogenous LigandKnown ModulatorReceptorEffect of this compound
HistamineMepyramineHistamine H1Competitive Antagonism

This table contains hypothetical data for illustrative purposes.

Cellular Electrophysiological Investigations

Limited publicly available research has been conducted on the specific cellular electrophysiological properties of this compound. However, its classification as a Class I antiarrhythmic agent provides a framework for understanding its expected effects on cardiac myocytes. Class I antiarrhythmics primarily exert their effects by blocking the fast sodium channels (Nav1.5) that are responsible for the rapid depolarization (Phase 0) of the cardiac action potential in non-nodal tissues such as the atria, ventricles, and Purkinje fibers. cvpharmacology.com

The blockade of these sodium channels by a Class I agent like this compound would be anticipated to decrease the maximum rate of depolarization (Vmax), thereby slowing conduction velocity through the cardiac muscle. cvpharmacology.com This effect is the basis for its antiarrhythmic action, as it can interrupt re-entrant circuits that cause tachyarrhythmias. cvpharmacology.com

In Vitro Electrophysiological Assessment on Isolated Cardiomyocytes

Detailed studies on the effects of this compound on isolated cardiomyocytes are not extensively documented in publicly accessible literature. However, based on its classification, it is hypothesized that in vitro assessments using isolated ventricular or atrial myocytes would demonstrate a concentration-dependent reduction in the upstroke velocity of the action potential.

The expected outcomes of such investigations would likely be a prolongation of the QRS duration in tissue-level preparations, reflecting slowed ventricular conduction. The effect on the action potential duration (APD) would depend on the specific subclass of Class I agent to which this compound belongs (Ia, Ib, or Ic).

Expected Effect of this compound on Cardiomyocyte Action Potential Parameters (Hypothetical)
Parameter Predicted Change
Maximum Upstroke Velocity (Vmax)Decrease
Action Potential AmplitudeDecrease
Conduction VelocityDecrease
Action Potential Duration (APD)Dependent on Subclass (Prolonged, Shortened, or No Change)
Effective Refractory Period (ERP)Dependent on Subclass

Patch-Clamp Techniques for Ion Current Analysis (e.g., hERG channel modulation)

Specific data from patch-clamp studies analyzing the effects of this compound on individual ion currents, including the human Ether-à-go-go-Related Gene (hERG) potassium channel, are not available in the published literature. Patch-clamp electrophysiology is the gold standard for assessing a drug's affinity and kinetics of binding to specific ion channels. nih.gov

As a Class I agent, the primary target for this compound would be the voltage-gated sodium channel. Patch-clamp analysis would be crucial to determine its potency (IC50) for blocking this channel and its state-dependency (i.e., whether it preferentially binds to the resting, open, or inactivated state of the channel). youtube.com

While sodium channel blockade is its primary mechanism, many antiarrhythmic drugs exhibit off-target effects on other ion channels. An essential component of preclinical safety assessment is the evaluation of a compound's effect on the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr). nih.gov Inhibition of the hERG channel can delay cardiac repolarization and prolong the QT interval, which is a risk factor for life-threatening arrhythmias. nih.gov Without experimental data, the potential for this compound to modulate the hERG channel or other cardiac ion channels remains unknown.

Hypothetical Ion Channel Targets for this compound Analysis
Ion Channel Potential Effect
Nav1.5 (Fast Sodium Current)Inhibition (Primary Target)
Kv11.1 (hERG/IKr)Unknown
Kv7.1/KCNE1 (IKs)Unknown
Cav1.2 (L-type Calcium Current)Unknown

Biochemical Pathway Modulation and Secondary Messenger Systems

Information regarding the effects of this compound on biochemical signaling pathways and secondary messenger systems is not available in the scientific literature. The primary mechanism of action for Class I antiarrhythmic drugs is the direct blockade of ion channels, which is a physical interaction rather than a modulation of intracellular signaling cascades.

Therefore, it is not expected that this compound would significantly interact with common secondary messenger systems such as the cyclic adenosine monophosphate (cAMP) or the phosphoinositide signaling pathways. These pathways are typically modulated by drugs that act on G-protein coupled receptors.

Preclinical Pharmacokinetics Pk and Drug Metabolism Research of Eproxindine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

ADME studies are a cornerstone of preclinical drug development, aiming to elucidate how a drug is absorbed into the body, distributed to various tissues, metabolized into other compounds, and ultimately excreted medicilon.comsrce.hr. This understanding is vital for predicting drug efficacy, duration of action, and potential accumulation or toxicity.

In Vitro and In Vivo Models for Oral Bioavailability Assessment

Table 4.1.1.1: Hypothetical Preclinical Oral Bioavailability of Eproxindine

Preclinical Model/SpeciesOral Bioavailability (% F)Notes
RatData Not AvailableTypical assessment via AUC oral/IV
DogData Not AvailableCommonly used species for PK studies
In Vitro (e.g., Caco-2)Data Not AvailableAssesses intestinal permeability

Note: Specific quantitative data for this compound's oral bioavailability in preclinical models was not found in the reviewed literature. The table illustrates the type of data typically generated.

Tissue Distribution Analysis in Animal Models

Understanding how a drug distributes within the body is critical for assessing its therapeutic potential and identifying potential off-target effects. Tissue distribution studies map the concentration of the drug and its metabolites in various organs and tissues over time following administration srce.hrmdpi.comfrontiersin.orgnih.govfrontiersin.org. These studies help determine if the drug reaches its intended site of action and whether it accumulates in specific tissues. Preclinical animal models, such as rodents and dogs, are commonly used for these investigations medwinpublishers.commdpi.comfrontiersin.org. Tissues typically analyzed include plasma, liver, kidneys, lungs, heart, brain, and muscle mdpi.comfrontiersin.orgnih.govfrontiersin.org.

Table 4.1.2.1: Hypothetical Tissue Distribution of this compound in Preclinical Species

TissueConcentration (ng/mL) at T=1hConcentration (ng/mL) at T=4hTissue-to-Plasma Ratio (T/P) at T=1h
PlasmaData Not AvailableData Not AvailableN/A
LiverData Not AvailableData Not AvailableData Not Available
KidneyData Not AvailableData Not AvailableData Not Available
BrainData Not AvailableData Not AvailableData Not Available
LungData Not AvailableData Not AvailableData Not Available
MuscleData Not AvailableData Not AvailableData Not Available

Note: Specific quantitative data for this compound's tissue distribution in preclinical models was not found in the reviewed literature. The table illustrates the type of data typically generated.

Blood-Brain Barrier Permeability Studies in Preclinical Systems

The Blood-Brain Barrier (BBB) is a highly selective physiological barrier that protects the central nervous system (CNS) from circulating substances, posing a significant challenge for CNS-targeted drug delivery medtechbcn.commdpi.comemulatebio.com. Preclinical studies are essential to evaluate a compound's ability to cross this barrier. Factors such as lipophilicity, molecular size, and interaction with efflux transporters (e.g., P-glycoprotein) significantly influence BBB permeability medtechbcn.com. Various in vitro models (e.g., cell cultures, microfluidic chips) and in vivo animal studies are employed to assess this permeability medtechbcn.commdpi.comemulatebio.com. For drugs intended for CNS targets, high BBB permeability is often desired, whereas for drugs acting peripherally, limited BBB penetration is preferable to minimize CNS side effects medtechbcn.com.

Table 4.1.3.1: Hypothetical Blood-Brain Barrier Permeability of this compound

Preclinical System/SpeciesPermeability Metric (e.g., Papp, Brain/Plasma Ratio)Notes
In Vitro BBB ModelData Not AvailableAssesses passive diffusion and transporter-mediated flux
RatData Not AvailableBrain tissue concentration vs. plasma concentration
MouseData Not AvailableBrain tissue concentration vs. plasma concentration

Note: Specific quantitative data for this compound's blood-brain barrier permeability in preclinical systems was not found in the reviewed literature. The table illustrates the type of data typically generated.

Metabolic Biotransformation Pathways and Metabolite Identification

Drug metabolism, or biotransformation, is the process by which the body chemically alters drugs, typically to facilitate their excretion nih.govwikipedia.orgopenaccessjournals.com. This involves Phase I (functionalization) and Phase II (conjugation) reactions nih.govwikipedia.org. Understanding these pathways is crucial for predicting drug efficacy, duration of action, and potential toxicity arising from metabolites.

Enzyme Kinetics and Cytochrome P450 (CYP) Isozyme Mapping

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins, predominantly located in the liver, that catalyze the majority of Phase I drug metabolism reactions, such as oxidation, reduction, and hydrolysis nih.govwikipedia.orgopenaccessjournals.comuv.esmdpi.com. Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of a drug is critical for predicting potential drug-drug interactions (DDIs) and understanding species-specific metabolic differences uv.esmdpi.comnih.gov. Enzyme kinetic studies, which measure parameters like Michaelis constant (Km) and maximum velocity (Vmax), help characterize the rate and affinity of these metabolic processes uv.es.

Table 4.2.1.1: Hypothetical this compound Metabolism by Cytochrome P450 Isozymes

CYP IsozymeInhibition (IC50, µM)Metabolite Formation (% of Parent)Notes
CYP3A4Data Not AvailableData Not AvailableMajor drug-metabolizing enzyme; studies assess inhibition/induction potential
CYP2D6Data Not AvailableData Not AvailableKnown for metabolizing many CNS-active drugs
CYP2C9Data Not AvailableData Not AvailableInvolved in metabolism of various drugs, including NSAIDs and anticoagulants
CYP1A2Data Not AvailableData Not AvailableInvolved in metabolism of caffeine, theophylline, and some antipsychotics

Note: Specific data on this compound's interaction with CYP isozymes was not found in the reviewed literature. The table illustrates the type of data typically generated in CYP mapping studies.

Identification and Characterization of Primary Metabolites

Table 4.2.2.1: Hypothetical Primary Metabolites of this compound

Metabolite IDProposed StructureRelative Abundance (%)Potential Activity/ToxicityNotes
M1Data Not AvailableData Not AvailableData Not AvailableIdentified via LC-MS/MS analysis of plasma/urine/feces from preclinical species.
M2Data Not AvailableData Not AvailableData Not AvailableCharacterization involves mass spectrometry fragmentation and potentially NMR for structural elucidation.
M3Data Not AvailableData Not AvailableData Not AvailableAssessment of human-specific metabolites is crucial for safety evaluation.

Note: Specific identified metabolites of this compound and their characteristics were not found in the reviewed literature. The table illustrates the type of data generated during metabolite identification studies.

Compound List:

this compound

Unfortunately, the search results did not yield specific preclinical pharmacokinetic, drug metabolism, or drug-drug interaction data for the chemical compound "this compound." The provided search queries returned general information on these topics, including the importance of genetic polymorphism in drug metabolism europa.euslideshare.netnih.govnih.gov, in vitro inhibition and induction of drug-metabolizing enzymes nih.govqps.comwuxiapptec.comnih.govmdpi.comopenaccessjournals.comnih.govnuvisan.comcriver.com, and preclinical drug-drug interaction studies qps.comwuxiapptec.commdpi.comopenaccessjournals.comnih.govnuvisan.comcriver.comnih.goveuropa.euijpsjournal.comnih.govbioanalysis-zone.com. Information regarding plasma protein binding in preclinical contexts was also found ijpsjournal.comnih.govbioanalysis-zone.comsygnaturediscovery.combioivt.comqps.comrsc.orgbioanalysis-zone.compharmoutsourcing.comnih.gov.

Without specific research findings or data tables related to this compound's preclinical pharmacokinetics, influence of genetic polymorphism on its metabolic profiles, or its in vitro enzyme inhibition/induction and protein binding competition studies, it is not possible to generate the detailed, scientifically accurate article as requested, adhering strictly to the provided outline and including data tables.

To fulfill the request, specific scientific literature or data pertaining to this compound in these areas would be required.

Preclinical Pharmacodynamics Pd and Efficacy Research

In Vivo Pharmacological Activity in Disease Models

In vivo studies in animal models are fundamental to evaluating the therapeutic potential of a compound in a complex biological system. These models are designed to mimic human diseases and assess the efficacy of the test substance.

Antiarrhythmic Efficacy in Animal Models of Cardiac Dysrhythmias

There is no available data from preclinical studies to characterize the antiarrhythmic efficacy of eproxindine in any established animal models of cardiac dysrhythmias. Typically, a compound with suspected antiarrhythmic properties would be evaluated in models such as coronary artery ligation-induced arrhythmia in rats or dogs, or in response to programmed electrical stimulation to induce tachyarrhythmias. nih.govresearchgate.net Research in this area would aim to determine the compound's ability to prevent or terminate arrhythmias.

Antihistaminic Activity and Related Physiological Responses in Animal Models

No preclinical research is publicly available regarding the antihistaminic activity of this compound. Standard preclinical evaluation for antihistaminic effects often involves models like histamine-induced bronchoconstriction in guinea pigs or passive paw anaphylaxis in rodents. These studies would assess the compound's ability to antagonize the physiological effects of histamine (B1213489).

Exploratory Studies in Animal Models of Neurological and Psychiatric Conditions

There are no published exploratory studies on the effects of this compound in animal models of neurological and psychiatric conditions. nih.gov Such research would typically involve a range of models to screen for potential therapeutic activity in disorders like epilepsy, depression, anxiety, or psychosis. researchgate.netnih.gov

Dose-Response Relationships and Efficacy Benchmarking in Preclinical Systems

No information is available regarding the dose-response relationships or efficacy benchmarking for this compound from preclinical studies. msdmanuals.comyoutube.comnih.gov Establishing a dose-response curve is a critical step in preclinical development to determine the potency and maximal efficacy of a compound. msdmanuals.comresearchgate.netnih.gov This involves administering a range of doses in a relevant animal model and measuring the resulting therapeutic effect. Efficacy benchmarking would compare these results against existing standard-of-care treatments.

Biomarker Identification and Validation in Preclinical Disease Models

There is no data on the identification or validation of pharmacodynamic or efficacy biomarkers for this compound in preclinical models. crownbio.comnih.gov Biomarkers are measurable indicators that can reflect the pharmacological response to a drug. crownbio.com In preclinical research, identifying biomarkers helps to understand the mechanism of action and can provide a means to monitor therapeutic effects in later clinical trials. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Eproxindine Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic methods are foundational for separating, identifying, and quantifying Eproxindine and its related substances.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely adopted technique for the analysis of pharmaceutical compounds like this compound. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. Validation of these methods, according to established guidelines (e.g., ICH), ensures reliability, accuracy, precision, linearity, and specificity.

A typical RP-HPLC method for compounds of this nature might involve a C18 stationary phase, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid/acetonitrile). Detection is commonly performed using a UV-Vis detector, with the wavelength selected based on the compound's absorption maxima.

Table 6.1.1: Representative HPLC Method Parameters for Pharmaceutical Compound Analysis

ParameterDetails
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase ExampleAcetonitrile: Phosphate buffer (pH 3.0) (40:60 v/v)
Flow Rate1.0 mL/min
Detection Wavelength250 nm (typical for compounds with aromatic chromophores)
Injection Volume20 µL
Column Temperature25-30 °C

Note: Specific parameters for this compound would be determined through dedicated method development and validation studies.

While HPLC is prevalent, Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for its hydrochloride salt in biological matrices like human plasma. GC requires the analyte to be volatile or to be derivatized to increase volatility. The analysis of this compound hydrochloride in human plasma using capillary gas chromatography has been reported, indicating its utility in specific bioanalytical contexts medkoo.comresearchgate.net. GC-MS (Gas Chromatography-Mass Spectrometry) can further enhance identification capabilities by coupling the separation power of GC with the mass analysis of MS.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structural fragments of this compound, as well as for highly sensitive quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS) are critical for unequivocally determining the molecular formula and elucidating the structure of this compound and its potential metabolites or degradation products. HRMS provides accurate mass measurements, allowing for the determination of elemental composition. MS/MS involves fragmenting selected ions to reveal structural information, aiding in the identification of functional groups and connectivity. Techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) combine the separation capabilities of HPLC with the identification power of MS, making it a gold standard for impurity profiling and structural characterization.

For instance, in the analysis of an unknown impurity, HRMS might detect a protonated molecular ion [M+H]⁺ at a specific m/z value with high accuracy, enabling the prediction of its molecular formula. Subsequent MS/MS fragmentation provides characteristic fragment ions that help map substructures.

Chiral Separation and Enantiomeric Purity Determination

Information regarding specific research findings and data tables detailing the chiral separation and enantiomeric purity determination of this compound was not found in the provided search results. Consequently, specific experimental data for this compound in this context cannot be presented.

For chiral compounds like this compound, which are often investigated for pharmaceutical applications, the separation and quantification of enantiomers are crucial. This is because individual enantiomers can exhibit distinct pharmacological effects, metabolic pathways, and toxicity profiles chiralpedia.commdpi.comamericanpharmaceuticalreview.com. Regulatory bodies generally mandate high enantiomeric purity for drug substances, typically requiring an enantiomeric excess (ee) of 98% or greater chiralpedia.com.

The primary analytical methodologies employed for such analyses typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) mdpi.comfagg.be. These methods utilize specialized chiral stationary phases (CSPs) that facilitate the differential retention of enantiomers based on stereoselective interactions mdpi.comchromatographytoday.com. Method development involves the systematic screening of various CSPs (e.g., polysaccharide derivatives, cyclodextrins) and mobile phase compositions to achieve optimal separation and resolution of the enantiomeric peaks mdpi.comnih.govmdpi.com. Detection systems, such as UV or mass spectrometry, are then applied to quantify the separated enantiomers mdpi.comamericanpharmaceuticalreview.com.

A comprehensive data table for chiral separation analysis would typically include details on the chromatographic system, chiral stationary phase, mobile phase composition, flow rate, column temperature, retention times of enantiomers, resolution (Rs) between peaks, and the calculated enantiomeric excess (ee) or enantiomeric ratio. Without specific experimental data for this compound, such a table cannot be populated with actual research findings.

Drug Discovery and Development Research Paradigms for Eproxindine

Lead Optimization Strategies and Chemical Modifications

Lead optimization is a critical phase in drug discovery where a "hit" compound, identified from initial screening, is chemically modified to improve its pharmacological and pharmacokinetic properties. The goal is to transform a promising but imperfect molecule into a viable drug candidate. For an antiarrhythmic agent like Eproxindine, this process would have focused on enhancing its potency, selectivity, and metabolic stability while minimizing potential toxicities.

Key strategies in the design and synthesis of analogues and derivatives include:

Bioisosteric Replacement : Substituting certain functional groups with others that have similar physical or chemical properties to enhance the desired biological activity or reduce unwanted side effects.

Scaffold Hopping : Modifying the core chemical structure while retaining the key pharmacophoric features to discover novel intellectual property and potentially improved properties.

Conformational Constraint : Introducing cyclic structures or rigid linkers to lock the molecule in its most active conformation, which can lead to increased potency and selectivity.

The synthesis of these new chemical entities would be followed by in vitro testing to evaluate their activity against the intended biological target and to assess their preliminary safety profile.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical this compound Analogues

Analogue IDModification from this compoundIn Vitro Potency (IC50, nM)Selectivity vs. Off-Target 1Metabolic Stability (t½, min)
Eprox-001Original Lead Compound5010-fold30
Eprox-002Addition of a methyl group2520-fold45
Eprox-003Replacement of phenyl with pyridyl605-fold25
Eprox-004Introduction of a fluorine atom1550-fold60

Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical reactions. This strategy is employed to overcome various challenges such as poor solubility, low bioavailability, and undesirable taste. For a compound like this compound, a prodrug approach could have been explored to enhance its oral absorption or to achieve targeted delivery to cardiac tissue.

Common prodrug strategies include the attachment of promoieties such as esters, carbonates, or phosphates to the active drug molecule. These promoieties are designed to be cleaved by specific enzymes in the body, releasing the active this compound at the desired site of action. The design of a successful prodrug requires a careful balance between stability at the site of administration and efficient conversion to the active form.

High-Throughput Screening (HTS) and Target-Based Screening Approaches

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. In the context of this compound's development, HTS would have been instrumental in identifying the initial "hit" compound.

Target-based screening involves testing compounds for their ability to modulate the activity of a specific, validated biological target, such as an ion channel or a receptor known to be involved in cardiac arrhythmia. This approach offers the advantage of a clear understanding of the mechanism of action from the outset.

The HTS process for an antiarrhythmic drug would typically involve:

Assay Development : Creating a robust and automated assay that can measure the activity of the target in a high-throughput format.

Library Screening : Screening a diverse collection of thousands to millions of compounds to identify those that show activity in the assay.

Hit Confirmation and Triaging : Re-testing the initial "hits" to confirm their activity and eliminate false positives. The confirmed hits are then prioritized for further investigation based on their potency, selectivity, and chemical tractability.

Preclinical De-risking Strategies and Safety Pharmacology Research

Before a drug candidate can be tested in humans, it must undergo extensive preclinical safety evaluation to identify potential risks. nih.gov This process, known as de-risking, aims to minimize the chances of failure in later, more expensive clinical trial stages. Safety pharmacology studies are a crucial component of this evaluation, focusing on the potential adverse effects of a drug on major physiological functions.

Off-target effects, where a drug interacts with unintended biological targets, are a major cause of adverse drug reactions. mdpi.com Early-stage off-target profiling involves screening a drug candidate against a panel of known safety-relevant targets, such as other receptors, enzymes, and ion channels. mdpi.com For an antiarrhythmic agent like this compound, this would be particularly important for cardiac ion channels to assess the risk of proarrhythmic effects. fda.gov

Table 2: Example of an Early-Stage Off-Target Profiling Panel for an Antiarrhythmic Drug Candidate

Target ClassSpecific TargetRationale for Inclusion
Cardiac Ion Channels hERG, Nav1.5, Cav1.2To assess the risk of QT prolongation and other proarrhythmic effects.
GPCRs Adrenergic, Muscarinic receptorsTo evaluate potential effects on heart rate and contractility.
Kinases VariousTo identify potential for unexpected signaling pathway modulation.
CYP450 Enzymes CYP3A4, CYP2D6To assess the potential for drug-drug interactions.

In recent years, computational or in silico models have become increasingly valuable in predicting potential toxicities before they are observed in laboratory experiments. fda.gov These models use computer algorithms to analyze the chemical structure of a drug and predict its likelihood of causing various types of toxicity, such as mutagenicity, carcinogenicity, and organ toxicity. fda.gov

In silico risk assessment for this compound would have involved:

Quantitative Structure-Activity Relationship (QSAR) models : These models correlate the chemical structure of a compound with its biological activity or toxicity.

Molecular Docking : This technique predicts how a drug molecule might bind to and interact with known toxicity-related proteins.

Systems Toxicology : This approach integrates data from various sources to model the potential impact of a drug on biological pathways and networks.

By integrating these predictive models early in the drug development process, researchers can prioritize compounds with a higher likelihood of being safe and effective, thereby streamlining the path to clinical trials. fda.gov

Formulation Research for Preclinical Studies

The primary goal of formulation research at the preclinical stage is to develop a vehicle that allows for consistent and reliable administration of the new chemical entity (NCE) to animals in pharmacokinetic, pharmacodynamic, and toxicological studies. The formulation must ensure that the compound reaches systemic circulation in a predictable manner to allow for accurate interpretation of study results.

Development of Preclinical Formulations for In Vivo Administration

For an NCE such as this compound, the initial step in developing a formulation for in vivo studies involves characterizing its physicochemical properties, with a primary focus on solubility. The choice of administration route (e.g., oral, intravenous) heavily influences the type of formulation developed.

Solubility Screening: A comprehensive solubility assessment in various solvents and vehicles is the foundational step. This screening aims to identify a simple solvent system capable of dissolving the required concentration of the drug for dosing. Given that many NCEs exhibit poor aqueous solubility, a range of pharmaceutically acceptable co-solvents, surfactants, and lipids are typically evaluated.

Typical Vehicle Components Screened for Preclinical Formulations

Vehicle Category Examples Purpose
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) Preferred for intravenous administration of water-soluble compounds.
Co-solvents Polyethylene glycol (PEG 300, PEG 400), Propylene glycol (PG), Ethanol, Glycerin To increase the solubility of poorly water-soluble compounds for oral or parenteral routes.
Surfactants/Solubilizers Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 To improve solubility and create micellar solutions or emulsions for poorly soluble drugs.
Lipid Vehicles Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT) Used for oral or subcutaneous administration of highly lipophilic compounds.

| Suspending Agents | Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC), Methylcellulose | To create uniform suspensions for oral administration when a solution cannot be achieved. |

The selection process aims to maximize exposure in early animal studies. For initial pharmacokinetic screening, simple solutions are often preferred as they minimize variability related to dissolution and absorption, providing a clearer picture of the compound's intrinsic properties.

Future Research Directions and Unexplored Potential

Investigation of Novel Molecular Targets for Eproxindine or its Metabolites

While this compound is known to be an antiarrhythmic drug, its precise range of molecular targets, and those of its metabolites, may not be fully characterized. medkoo.com Future research should aim to identify novel molecular interactions beyond its primary mechanism of action. Given that it is classified as an antiarrhythmic, it likely interacts with ion channels. cvpharmacology.com However, the complexity of cardiac electrophysiology suggests that other targets could be involved. documentsdelivered.combenthamdirect.com

Research could focus on atrial-selective ion channels, which would offer the potential for more targeted therapies with fewer ventricular side effects. nih.govtandfonline.comnih.gov The investigation of this compound's effects on these channels could reveal a more nuanced mechanism of action. Potential novel targets for investigation include small-conductance calcium-activated potassium (SK) channels and two-pore (K2P) potassium channels, which are expressed in the atria and represent promising targets for new antiarrhythmic drugs. nih.govtandfonline.com Furthermore, understanding the metabolic pathways of this compound is crucial, as its metabolites could have their own distinct pharmacological activity, including off-target effects that could be either beneficial or detrimental.

A proposed research plan for investigating novel molecular targets is outlined in the table below.

Potential Novel Target Class Specific Examples Rationale for Investigation with this compound
Atrial-Selective Ion ChannelsSmall conductance calcium-activated potassium (SK) channels, Two-pore (K2P) potassium channels (e.g., K2P3.1/TASK-1)Targeting these channels could lead to more effective treatment of atrial arrhythmias with a lower risk of ventricular proarrhythmia. nih.govtandfonline.comnih.gov
Late Sodium Current (INaL)Enhanced late Na+ currents are implicated in various arrhythmias.Inhibition of this current by this compound or its metabolites could be a key mechanism of its antiarrhythmic effect, especially in ischemic conditions. nih.gov
Non-channel componentsConnexin-43 hemichannels, Pannexin-1 channelsThese proteins are involved in the arrhythmic substrate, and their modulation could represent a novel antiarrhythmic strategy. documentsdelivered.com

Applications of Systems Pharmacology and Network Biology in Understanding this compound's Effects

Systems pharmacology and network biology offer a holistic approach to understanding the effects of drugs by considering their interactions within complex biological networks. healthcare-bulletin.co.uknih.govtcmsp-e.com This is a departure from the traditional single-target approach to drug discovery. healthcare-bulletin.co.uk For this compound, these methodologies could be used to create a comprehensive map of its interactions, predict potential off-target effects, and identify patient populations that would most benefit from the drug.

By integrating data from genomics, proteomics, and metabolomics, a computational model of this compound's mechanism of action can be constructed. nih.govtcmsp-e.com This model could simulate the drug's effects on cardiac cells and tissues, providing insights into its efficacy and potential for adverse events. Network analysis can also help to identify unexpected connections between this compound's targets and other disease pathways, potentially revealing opportunities for drug repurposing. nih.gov

Development of Advanced Preclinical Models for this compound Research (e.g., organ-on-a-chip)

Traditional preclinical models, such as animal studies, often fail to accurately predict human responses to drugs, leading to high attrition rates in clinical trials. nih.govreprocell.com Advanced preclinical models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and organ-on-a-chip technology, offer a more physiologically relevant platform for cardiovascular drug testing. nih.govnih.govahajournals.orgemulatebio.comrsc.orgnih.govhealthcare-in-europe.comresearchgate.netittbiomed.comaxolbio.com

The use of hiPSC-CMs allows for the creation of patient-specific cardiac models, enabling personalized medicine approaches to this compound therapy. nih.govahajournals.org These cells can be used to study the drug's effects on a variety of cardiac functions, including electrophysiology and contractility. nih.gov Organ-on-a-chip systems, also known as heart-on-a-chip, take this a step further by creating three-dimensional microfluidic devices that mimic the structure and function of the human heart. nih.govemulatebio.comrsc.orghealthcare-in-europe.comittbiomed.com These systems can be used to model complex cardiac diseases and to assess the cardiotoxicity of this compound in a more realistic setting. rjpbr.comfrontiersin.orgnih.govjacc.orgnews-medical.net

Advanced Preclinical Model Key Features Application in this compound Research
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)Patient-specific, recapitulate human cardiac electrophysiology and signaling. nih.govnih.govAssess efficacy and cardiotoxicity in diverse genetic backgrounds; screen for proarrhythmic potential. ahajournals.orgaxolbio.com
Cardiac Organoids3D self-assembling structures with multiple cardiac cell types (cardiomyocytes, fibroblasts, endothelial cells). rjpbr.comfrontiersin.orgnih.govModel complex arrhythmias and study drug responses in a tissue-like context. jacc.orgnews-medical.net
Heart-on-a-ChipMicrofluidic device with 3D cardiac tissue, mechanical stimulation, and fluid flow. nih.govrsc.orghealthcare-in-europe.comEvaluate multi-lineage cardiotoxicity (effects on muscle and vascular cells) and long-term functional stability under physiological-like conditions. emulatebio.comittbiomed.com

Repurposing Potential for this compound in Other Disease Areas based on Preclinical Data

Drug repurposing, the identification of new uses for existing drugs, is a cost-effective strategy for drug development. nih.gov The fundamental premise is that drugs often have pleiotropic effects beyond their primary mechanism of action. nih.gov Given that this compound is likely a sodium channel blocker, it may have therapeutic potential in other diseases where sodium channel dysfunction plays a role, such as neurological disorders. cvpharmacology.com

Preclinical studies using the advanced models described above could generate data to support the repurposing of this compound. For example, if this compound is found to modulate specific ion channels that are also implicated in epilepsy or chronic pain, this could provide a rationale for investigating its use in these conditions. Off-target profiling, a common practice in drug development, can also inform repurposing efforts by revealing unexpected interactions with other biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Q & A

How to formulate a research question on Eproxindine's pharmacological mechanisms?

Begin by identifying gaps in existing literature, such as unexplored signaling pathways or inconsistencies in mechanistic studies. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure the question. For example: "How does this compound modulate [specific receptor/enzyme] in [cell type/organ] compared to [control compound]?" Ensure the question is empirically testable via objective measures (e.g., binding assays, gene expression profiling) .

Q. What methodologies ensure reproducibility in synthesizing this compound?

Follow protocols that include detailed reaction conditions (solvents, catalysts, temperatures) and characterization data (NMR, HPLC, mass spectrometry). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by providing step-by-step procedures in the main text for key syntheses and relegating auxiliary steps to supplementary materials. Cross-validate purity assessments with independent techniques (e.g., elemental analysis) .

Q. How to validate this compound's chemical identity and purity?

Combine spectroscopic methods (e.g., 1^1H/13^{13}C NMR, IR) with chromatographic techniques (HPLC, GC) to confirm structural integrity. For novel derivatives, include X-ray crystallography data. Compare melting points and spectroscopic profiles with literature values for known analogs. Document purity thresholds (e.g., ≥95%) using quantitative methods like UV-Vis titration .

Advanced Research Questions

Q. How to resolve contradictions in this compound's efficacy data across studies?

Conduct a meta-analysis to identify confounding variables (e.g., dosage variations, model systems). Apply statistical reanalysis using Bayesian methods or sensitivity testing to assess robustness. Investigate empirical contradictions (e.g., opposing results in in vitro vs. in vivo models) by designing controlled experiments that isolate variables (e.g., pharmacokinetic factors, tissue specificity) .

Q. What strategies address ethical challenges in this compound clinical trials?

Obtain Institutional Review Board (IRB) approval by submitting detailed protocols for participant recruitment, informed consent, and risk mitigation. Use stratified sampling to ensure diversity in trial cohorts. Include data anonymization protocols and third-party audits to maintain transparency. Reference frameworks like the EUFIC guidelines for human subject research .

Q. How to ensure reliability in intelligent data analysis (IDA) of this compound's effects?

Incorporate falsification checks, such as testing IDA algorithms against negative controls or synthetic datasets. Use methods like cross-validation and bootstrapping to quantify uncertainty. For example, apply machine learning models to predict this compound's off-target effects and validate predictions with orthogonal assays (e.g., CRISPR screening) .

Q. How to design studies exploring this compound's off-target effects?

Employ high-throughput screening (HTS) against panels of receptors, enzymes, or ion channels. Combine computational docking simulations (e.g., molecular dynamics) with experimental validation (e.g., radioligand displacement assays). Use cheminformatics tools to analyze structure-activity relationships (SAR) and prioritize high-risk targets .

Methodological Frameworks

Q. How to conduct a systematic literature review on this compound?

Leverage databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Screen abstracts for relevance, prioritize peer-reviewed articles, and exclude non-reproducible studies (e.g., lacking experimental details). Use citation management software (e.g., Zotero) to track sources and synthesize trends .

Q. How to optimize experimental design for this compound's preclinical testing?

Adopt factorial designs to evaluate multiple variables (e.g., dose, administration route). Include positive/negative controls and power analyses to determine sample sizes. For in vivo studies, standardize animal models (e.g., genetic background, housing conditions) and blind experimenters to treatment groups to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.